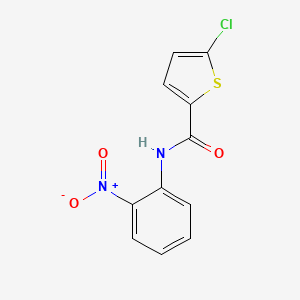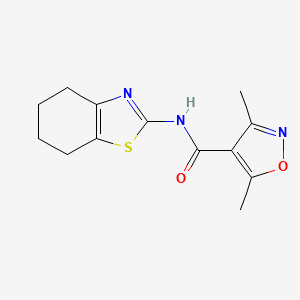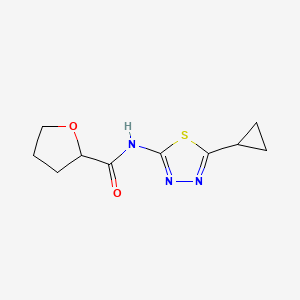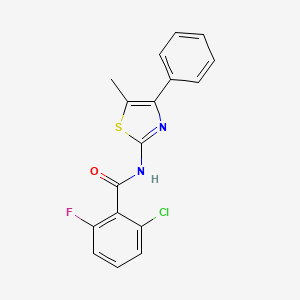
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide, also known as SN-38, is a potent antineoplastic agent that is used in cancer chemotherapy. It is a derivative of irinotecan, which is a widely used chemotherapeutic drug for the treatment of various types of cancer. SN-38 is a topoisomerase inhibitor that works by preventing the DNA from being replicated, leading to the death of cancer cells.
Wirkmechanismus
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is involved in the replication of DNA. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication by making transient single-strand breaks in the DNA. 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA damage. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has been shown to have potent antitumor activity in preclinical studies, with a high selectivity for cancer cells. It has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration. However, 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide can cause dose-limiting toxicity, including myelosuppression, diarrhea, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its potent antitumor activity, high selectivity for cancer cells, and favorable pharmacokinetic profile. However, its complex synthesis method and dose-limiting toxicity can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide in cancer therapy. One area of research is the development of novel drug delivery systems that can improve the pharmacokinetic properties and reduce the toxicity of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide. Another area of research is the identification of biomarkers that can predict the response to 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide therapy, which can help to personalize cancer treatment. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide in various types of cancer.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has been extensively studied for its antineoplastic activity in various types of cancer, including colorectal cancer, lung cancer, breast cancer, and ovarian cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials. 5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide has also been studied for its pharmacokinetic properties, toxicity profile, and mechanism of action.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-3-1-2-4-8(7)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBADGSIKIKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4182251.png)
![8-butyryl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4182252.png)
![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)



![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)


![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)

![1-[(2-isopropylphenoxy)acetyl]azepane](/img/structure/B4182342.png)